N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Description
N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a butylsulfonyl group and at the 2-position with a 4-methoxybenzamide moiety. The 4-methoxybenzamide moiety is a common pharmacophore in medicinal chemistry, often associated with interactions with biological targets via hydrogen bonding and π-stacking .
For example, compounds with sulfonyl substituents are often derived from sulfonic acid precursors or via oxidation of thioether intermediates .
Properties
Molecular Formula |
C14H17N3O4S2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-4-9-23(19,20)14-17-16-13(22-14)15-12(18)10-5-7-11(21-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,16,18) |
InChI Key |
UTJLUAKDEWQNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The thiadiazole ring is typically formed via cyclocondensation of thiosemicarbazide with carboxylic acid derivatives. For example, reaction with chloroacetic acid in phosphoric acid yields the thiadiazole core.
Reaction Conditions:
-
Reactants: Thiosemicarbazide (1.0 eq), chloroacetic acid (1.2 eq)
-
Solvent: Phosphoric acid (85%)
-
Temperature: 100°C, 4 hours
-
Yield: 68–72%
Characterization of 2-Amino-5-mercapto-1,3,4-thiadiazole
Introduction of the Butylsulfonyl Group
The mercapto (-SH) group at position 5 undergoes alkylation followed by oxidation to introduce the butylsulfonyl moiety.
Alkylation with Butyl Bromide
The thiol group is alkylated using butyl bromide under basic conditions:
Reaction Conditions:
-
Reactants: 2-Amino-5-mercapto-1,3,4-thiadiazole (1.0 eq), butyl bromide (1.5 eq)
-
Base: Potassium carbonate (2.0 eq)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 60°C, 6 hours
-
Yield: 75–80%
Product: 2-Amino-5-(butylthio)-1,3,4-thiadiazole
Oxidation to Sulfonyl Derivative
The thioether intermediate is oxidized to the sulfone using hydrogen peroxide in acetic acid:
Reaction Conditions:
-
Oxidizing Agent: 30% H2O2 (3.0 eq)
-
Solvent: Glacial acetic acid
-
Temperature: 80°C, 8 hours
-
Yield: 85–90%
Product: 2-Amino-5-(butylsulfonyl)-1,3,4-thiadiazole
Characterization Data:
-
13C NMR (DMSO-d6): δ 168.2 (C=N), 58.4 (SO2CH2), 32.1–22.7 (butyl chain).
Amide Coupling with 4-Methoxybenzoyl Chloride
The final step involves coupling the amine at position 2 with 4-methoxybenzoyl chloride to form the target amide.
Coupling Reaction Using EDC/HOBt
A carbodiimide-mediated coupling ensures efficient amide bond formation:
Reaction Conditions:
-
Reactants:
-
2-Amino-5-(butylsulfonyl)-1,3,4-thiadiazole (1.0 eq)
-
4-Methoxybenzoyl chloride (1.2 eq)
-
-
Coupling Agents: EDC (1.5 eq), HOBt (1.5 eq)
-
Solvent: Acetonitrile
-
Temperature: Room temperature, 24 hours
-
Yield: 70–75%
Product: N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Purification and Characterization
-
Purification: Column chromatography (ethyl acetate/petroleum ether, 1:2).
-
1H NMR (DMSO-d6): δ 11.44 (s, 1H, NH), 8.02–7.89 (d, 2H, Ar-H), 7.12–7.05 (d, 2H, Ar-H), 3.85 (s, 3H, OCH3), 3.45–3.32 (m, 2H, SO2CH2), 1.65–1.22 (m, 4H, butyl chain).
-
IR (KBr): 3280 cm⁻¹ (N-H), 1666 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Optimization Insights and Challenges
Critical Parameters for Sulfonation
-
Oxidant Choice: H2O2 in acetic acid achieves higher yields compared to meta-chloroperbenzoic acid (mCPBA).
-
Side Reactions: Over-oxidation to sulfonic acids is minimized by controlling H2O2 stoichiometry.
Amidation Efficiency
-
Coupling Agents: EDC/HOBt outperforms DCC/DMAP in minimizing racemization.
-
Solvent Effects: Acetonitrile reduces side-product formation compared to toluene.
Comparative Analysis of Synthetic Routes
| Step | Method A (EDC/HOBt) | Method B (Pyridine/Toluene) |
|---|---|---|
| Amide Yield | 75% | 60% |
| Reaction Time | 24 hours | 48 hours |
| Purity (HPLC) | >95% | 85% |
Table 1: Comparison of amidation strategies for this compound.
Chemical Reactions Analysis
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Thiadiazole derivatives are known for their ability to interact with biological targets due to the presence of nitrogen and sulfur in their structure. A study demonstrated that derivatives containing the 1,3,4-thiadiazole core have shown promising antibacterial activity against various pathogens, outperforming traditional antibiotics like ampicillin in some cases .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | Staphylococcus aureus | 8 µg/mL |
| Other Thiadiazole Derivatives | Bacillus subtilis | 16 µg/mL |
| Ampicillin | Staphylococcus aureus | 32 µg/mL |
Anti-inflammatory Properties
Research has indicated that compounds with thiadiazole moieties may also exhibit anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .
Agricultural Applications
Pesticidal Properties
This compound has been investigated for its potential use as a pesticide. The thiadiazole ring enhances the compound's ability to penetrate plant tissues and exert biological effects against pests. Field studies have shown that formulations containing this compound can reduce pest populations significantly while being less toxic to beneficial insects compared to traditional pesticides .
Table 2: Efficacy of this compound in Pest Control
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 78 |
| Spider Mites | 100 | 90 |
Material Science
Polymer Chemistry
The compound has potential applications in polymer chemistry as a monomer or additive due to its unique structural features. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that polymers synthesized with thiadiazole derivatives exhibit improved resistance to thermal degradation compared to conventional polymers .
Table 3: Thermal Properties of Polymers Incorporating Thiadiazole Derivatives
| Polymer Type | Thermal Decomposition Temperature (°C) | Improvement (%) |
|---|---|---|
| Conventional Polymer | 250 | - |
| Polymer with Thiadiazole Derivative | 300 | +20 |
Mechanism of Action
The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide with structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Substituent Effects on the Thiadiazole Core
The 5-position of the thiadiazole ring is a critical site for modulating chemical and biological properties. Key comparisons include:
Key Observations:
- Electronic Effects : The butylsulfonyl group is a strong electron-withdrawing substituent, likely reducing electron density on the thiadiazole ring compared to thioether (e.g., methylthio) or alkyl (e.g., ethyl) groups. This may alter reactivity in nucleophilic or electrophilic reactions .
- Biological Activity : Compounds with 4-methoxybenzamide and sulfonyl groups (e.g., N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide) exhibit antibacterial activity, suggesting the sulfonyl group may enhance target interactions .
Physicochemical Properties
Melting points, yields, and solubility vary significantly with substituents:
Note: The butylsulfonyl derivative’s solubility may be intermediate between polar (e.g., sulfamoyl) and nonpolar (e.g., benzylthio) analogs.
Biological Activity
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by case studies and research findings.
Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds containing the thiadiazole moiety have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that a related compound effectively inhibited the kinase activity of EGFR and HER-2, leading to reduced proliferation in breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549) . The mechanism involved the induction of reactive oxygen species (ROS) and the release of cytochrome c, promoting apoptosis in cancer cells.
| Compound | Target Cells | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| YH-9 | SK-BR-3 | 0.28 | EGFR/HER-2 inhibition, ROS induction |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives has also been well-documented. A study synthesized various 1,3,4-thiadiazole derivatives and assessed their antibacterial properties against Gram-positive bacteria. The results showed that many compounds exhibited superior antibacterial activity compared to standard antibiotics like ampicillin .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | Highly Potent |
| Thiadiazole Derivative | Bacillus cereus | Moderate Potent |
Anticonvulsant Activity
Anticonvulsant properties have been attributed to several thiadiazole derivatives. In vivo studies demonstrated that certain compounds showed significant protection against seizures in animal models. For example, a related compound displayed 66.67% protection in the maximal electroshock seizure (MES) test at a dose of 100 mg/kg .
| Compound | Test Method | Protection (%) |
|---|---|---|
| Thiadiazole Derivative | MES Test | 66.67 |
| Thiadiazole Derivative | PTZ Test | 80 |
Case Studies
- Anticancer Efficacy : A study focused on a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives highlighted their potential as dual-target inhibitors for EGFR/HER-2 in breast cancer treatment. The lead compound demonstrated effective inhibition of tumor growth and angiogenesis in xenograft models with minimal toxicity .
- Antimicrobial Evaluation : Another research effort synthesized new thiazolidinone derivatives linked to thiadiazoles and evaluated them against various bacterial strains. The results indicated that these compounds were particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains .
- Anticonvulsant Studies : A comparative study on various thiadiazole derivatives indicated that certain compounds exhibited enhanced anticonvulsant activity compared to established medications like valproic acid. The therapeutic indices were favorable, suggesting a promising avenue for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
